molecular formula C13H16F3N3O4 B13199042 7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

カタログ番号: B13199042
分子量: 335.28 g/mol
InChIキー: ZWWHJXGBVNXEBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid (hereafter referred to as the target compound) is a bicyclic heteroaromatic molecule featuring a trifluoromethyl (-CF₃) substituent at position 2 and a tert-butoxycarbonyl (Boc) protecting group at position 5. Its molecular formula is C₁₃H₁₆F₃N₃O₄, with a molecular weight of 335.28 g/mol (calculated). The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the -CF₃ group contributes to metabolic stability and lipophilicity, making it relevant in medicinal chemistry .

特性

分子式

C13H16F3N3O4

分子量

335.28 g/mol

IUPAC名

7-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C13H16F3N3O4/c1-12(2,3)23-11(22)18-4-5-19-7(6-18)17-9(13(14,15)16)8(19)10(20)21/h4-6H2,1-3H3,(H,20,21)

InChIキー

ZWWHJXGBVNXEBJ-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=C2C(=O)O)C(F)(F)F)C1

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

化学反応の分析

Types of Reactions

7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

科学的研究の応用

7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and tert-butoxycarbonyl group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

類似化合物との比較

Key Trends :

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and electron-withdrawing effects, increasing acidity of the carboxylic acid group (pKa ~3–4) .
  • Boc Protection : Common in intermediates for peptide coupling or amine protection, as seen in and , where Boc deprotection with TFA yields primary amines .

生物活性

7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a complex organic compound with notable biological activities. With the molecular formula C13H16F3N3O4 and a molecular weight of 335.28 g/mol, it has garnered interest in medicinal chemistry due to its potential therapeutic applications.

The compound is synthesized through various chemical reactions including oxidation, reduction, and substitution. The tert-butoxycarbonyl (Boc) group and trifluoromethyl group significantly influence its chemical reactivity and biological activity. The synthesis typically involves multiple steps starting from readily available precursors, with optimized conditions for yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural components, particularly the trifluoromethyl and Boc groups, enhance its binding affinity and specificity. These interactions may lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Biological Activities

1. Antitumor Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazine compounds exhibit significant antitumor properties. Studies have shown that similar compounds can inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways. The structure-activity relationship (SAR) suggests that modifications in the molecular structure can enhance potency against various cancer cell lines .

2. Antimicrobial Properties
Imidazo[1,2-a]pyrazine derivatives have been evaluated for their antimicrobial activities. Certain derivatives demonstrated efficacy against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

3. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit kinases involved in various signaling cascades critical for cell proliferation and survival. This property is particularly relevant in drug development for cancer therapies where kinase inhibitors play a crucial role .

Case Studies

Several case studies highlight the biological activities of similar compounds:

  • Anticancer Studies : In vitro studies on pyrazole derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin exhibited a synergistic effect, enhancing therapeutic efficacy while minimizing side effects .
  • Antimicrobial Efficacy : A series of pyrazole carboxamide derivatives were synthesized and tested against phytopathogenic fungi, revealing promising antifungal activity with EC50 values lower than commercial fungicides like carbendazim .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntitumorImidazo[1,2-a]pyrazine DerivativesInhibition of BRAF(V600E), EGFR signaling
AntimicrobialPyrazole CarboxamidesEffective against bacteria and fungi
Enzyme InhibitionKinase InhibitorsModulation of cell signaling pathways

Q & A

Q. What are the standard synthetic routes for preparing 7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves:

  • Deprotection of tert-butoxycarbonyl (BOC) groups : Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove BOC protecting groups under ambient conditions, followed by neutralization with saturated NaHCO₃ .
  • Coupling reactions : For introducing substituents, carbodiimide-based coupling agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride) are employed in methanol or DCM to activate carboxylic acid intermediates .
  • Purification : Flash column chromatography (silica gel, gradient elution with MeOH/DCM) and recrystallization (DCM/hexane) are standard for isolating high-purity products .

Q. How can researchers optimize purification to achieve high yields of the target compound?

Methodological Answer: Key strategies include:

  • Recrystallization : Triple saturation in DCM/hexane systems removes impurities while preserving stereochemical integrity .
  • Flash chromatography : Use gradients of 0–5% MeOH in DCM to separate closely related byproducts. Pre-adsorption of crude material onto silica gel improves resolution .
  • Monitoring : LC-MS ([M+H]+ ion tracking) ensures fractions contain the desired product .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • LC-MS : Confirms molecular weight (e.g., [M+H]+ = 515.4 for intermediates) and purity (>95%) .
  • NMR : ¹H/¹³C NMR identifies regioselectivity of substitution (e.g., trifluoromethyl group at position 2) and BOC group integrity .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water + 0.1% TFA) assess purity for pharmacological studies .

Advanced Research Questions

Q. How can regioselective functionalization at the imidazo[1,2-a]pyrazine core be achieved?

Methodological Answer:

  • Protecting group strategy : BOC groups shield the pyrazine nitrogen during iodination or cyanation at position 3. For example, iodine in THF selectively reacts at position 3 when the BOC group is intact .
  • Coupling agents : DMTMM enables selective amide bond formation at the carboxylic acid moiety without disturbing the trifluoromethyl group .
  • Temperature control : Low temperatures (0°C) minimize side reactions during electrophilic substitutions .

Q. How should researchers address stability challenges during storage and handling?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the BOC group or oxidation of the trifluoromethyl moiety .
  • Handling : Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., DCM, THF) during synthesis. Stability assays (TGA/DSC) can identify decomposition thresholds .

Q. What strategies resolve contradictions in yield or purity data across different synthetic routes?

Methodological Answer:

  • Byproduct analysis : LC-MS/MS identifies common impurities (e.g., de-BOC intermediates or dimerized products). Adjust reaction times or stoichiometry (e.g., excess DMTMM) to suppress side reactions .
  • Solvent optimization : Replacing DCM with THF in coupling steps reduces polarity-driven aggregation, improving yield from 27% to 82% in some cases .
  • Scale-up adjustments : Transition from batch to flow chemistry minimizes heat/mass transfer issues, ensuring reproducibility .

Q. How can the trifluoromethyl group’s electronic effects influence reactivity in downstream applications?

Methodological Answer:

  • Electron-withdrawing effects : The –CF₃ group enhances electrophilicity at position 3, facilitating nucleophilic substitutions (e.g., amidation). DFT calculations predict charge distribution to guide functionalization .
  • Steric considerations : Bulkier substituents at position 2 (e.g., trifluoromethyl) may hinder access to the pyrazine nitrogen, requiring milder conditions for BOC deprotection .

Q. What pharmacological screening approaches are suitable for derivatives of this compound?

Methodological Answer:

  • Kinase inhibition assays : Use fluorescence polarization (FP) to test binding affinity against kinase targets (e.g., EGFR, VEGFR). The imidazo[1,2-a]pyrazine core is a known kinase inhibitor scaffold .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to optimize pharmacokinetic profiles .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., PDB deposition) to rationalize structure-activity relationships (SAR) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。